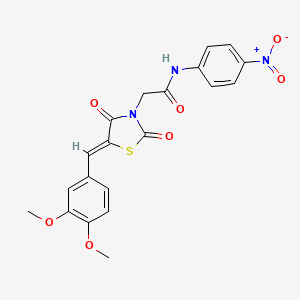

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide

描述

属性

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O7S/c1-29-15-8-3-12(9-16(15)30-2)10-17-19(25)22(20(26)31-17)11-18(24)21-13-4-6-14(7-5-13)23(27)28/h3-10H,11H2,1-2H3,(H,21,24)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDNHZYETZICRZ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide is a derivative of thiazolidinedione, which has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Overview

The compound features a thiazolidin-3-one core with a substituted benzylidene and an acetamide moiety. The presence of the methoxy groups on the benzylidene ring is significant as they can enhance biological activity through increased lipophilicity and interaction with biological targets.

1. Antidiabetic Activity

Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in glucose metabolism and insulin sensitivity. The compound under discussion has been evaluated for its antidiabetic properties:

- Mechanism of Action : The compound acts by activating PPARγ, promoting glucose uptake in adipocytes and enhancing insulin sensitivity. This activity is crucial for managing type 2 diabetes mellitus.

- In Vitro Studies : In various studies, thiazolidinedione derivatives have shown significant reductions in blood glucose levels in diabetic models. For instance, a related study indicated that compounds with methoxy substituents exhibited enhanced antidiabetic activity comparable to standard drugs like pioglitazone and rosiglitazone .

2. Anticancer Activity

Recent investigations have also highlighted the anticancer potential of thiazolidinedione derivatives:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis through the caspase pathway and arresting the cell cycle at the G1 phase .

- Comparative Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity. For example, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .

Case Study 1: Antidiabetic Effects

A study conducted by Pattan et al. synthesized a series of thiazolidinedione derivatives and assessed their antidiabetic effects using an alloxan-induced diabetic rat model. Among these compounds, those with methoxy substitutions exhibited superior glucose-lowering effects compared to controls .

| Compound | Blood Glucose Level (mg/dL) |

|---|---|

| Control | 250 |

| Pioglitazone | 150 |

| Compound A | 140 |

| Compound B | 130 |

Case Study 2: Anticancer Properties

Research by Jiwane et al. focused on thiazolidinedione derivatives' anticancer properties using MCF-7 breast cancer cells. The study found that certain derivatives induced apoptosis effectively:

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Control | >20 | - |

| Compound C | 6.5 | 70 |

| Compound D | 5.0 | 85 |

化学反应分析

Synthetic Routes and Key Reactions

The compound is synthesized through a multi-step process involving:

Thiazolidinedione Core Formation

The 2,4-thiazolidinedione ring is synthesized via condensation of thiourea with chloroacetic acid under acidic conditions (Scheme 1, ). Microwave irradiation (250 W, 5 min) significantly accelerates this step, improving yields (>80%) compared to traditional heating .

textCl-CH₂-COOH + NH₂-CS-NH₂ → Thiazolidine-2,4-dione (TZD) core

Acetamide Functionalization

The N-(4-nitrophenyl)acetamide side chain is attached through nucleophilic substitution. Ethyl bromoacetate reacts with the TZD nitrogen, followed by amidation with 4-nitroaniline in DMF using DCC (dicyclohexylcarbodiimide) as a coupling agent .

textTZD-NH + Br-CH₂-COOEt → TZD-N-CH₂-COOEt TZD-N-CH₂-COOEt + H₂N-C₆H₄-NO₂ → Final Acetamide

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzylidene moiety undergoes sulfonation and nitration at the para position of the methoxy-substituted benzene ring under controlled conditions .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Sulfonation | H₂SO₄ | -SO₃H | 65 |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | 72 |

Hydrolysis of Acetamide

The acetamide group hydrolyzes in acidic or basic conditions to form a carboxylic acid. For example:

-

Acidic hydrolysis (6M HCl, reflux): Yields 2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid .

-

Basic hydrolysis (NaOH, 70°C): Forms the sodium salt of the acid .

Photoisomerization

The (Z)-benzylidene configuration isomerizes to the (E)-form under UV light (λ = 365 nm), altering biological activity .

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C via cleavage of the thiazolidinedione ring .

-

pH Sensitivity : Stable in pH 4–7; hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Biological Interaction Mechanisms

The compound inhibits COX-II and aldose reductase through:

-

Hydrogen bonding between the TZD carbonyl groups and enzyme active sites (e.g., Ser339, Arg499 in COX-II) .

-

π-Stacking interactions of the 3,4-dimethoxybenzylidene group with hydrophobic pockets .

| Enzyme | IC₅₀ (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| COX-II | 8.88 | -17.15 |

| Aldose Reductase | 4.16 | -14.20 |

Comparative Reactivity with Analogues

Substituent effects on reactivity and bioactivity:

| Substituent (R) | Reaction Rate (vs Parent) | COX-II IC₅₀ (µM) |

|---|---|---|

| 3,4-Dimethoxy | 1.0 (reference) | 8.88 |

| 4-Fluoro | 1.2 | 10.45 |

| 2,4-Dimethyl | 0.7 | 12.30 |

The 3,4-dimethoxy group enhances electron density, accelerating electrophilic substitutions and improving enzyme inhibition .

Industrial-Scale Optimization

相似化合物的比较

Comparison with Structural Analogs

Structural Variations in Key Regions

The compound is compared to four analogs (Table 1) based on modifications to three regions:

Benzylidene substituents

Thiazolidinone core (dioxo vs. thioxo)

Acetamide side chain (aryl substituents).

Key Comparisons

Electronic Effects

- Nitro vs. Methoxy Groups : The target’s 4-nitrophenyl group confers strong electron-withdrawing effects, enhancing electrophilicity compared to Analog 1’s 4-methoxyphenyl (electron-donating) . This difference may influence reactivity in nucleophilic environments or binding to enzymes like aldose reductase.

- Benzylidene Substituents : The 3,4-dimethoxy group in the target and Analog 3 enhances π-π stacking with aromatic residues in protein targets, whereas Analog 2’s 4-nitrobenzylidene may improve redox activity .

Core Modifications

- Dioxo vs. Thioxo: The target’s 2,4-dioxo thiazolidinone core allows stronger hydrogen bonding compared to Analog 3’s 2-thioxo variant, which prioritizes sulfur-mediated interactions (e.g., with cysteine residues) .

常见问题

Q. How can researchers mitigate synthetic byproducts or isomerization during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。